2-(Chloromethyl)-1-ethyl-4-nitrobenzene
Description
Properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDFOTBBBHGNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495094 | |
| Record name | 2-(Chloromethyl)-1-ethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22490-32-0 | |
| Record name | 2-(Chloromethyl)-1-ethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The ethyl group at position 1 activates the ring ortho and para to itself, while the nitro group at position 4 deactivates meta positions. Under acidic conditions, formaldehyde is protonated to form an electrophilic hydroxymethyl cation, which attacks the aromatic ring. Zinc chloride stabilizes the intermediate, facilitating chloromethylation ortho to the ethyl group (position 2). Typical conditions include:
- Reactants : 1-ethyl-4-nitrobenzene (1 equiv), formaldehyde (1.2 equiv), HCl (3 equiv)
- Catalyst : ZnCl₂ (0.1 equiv)
- Temperature : 60–80°C
- Time : 6–8 hours
Yields range from 70–83% under optimized conditions, with purity confirmed via HPLC.
Limitations and Optimization
Competing para-chloromethylation (position 6 relative to ethyl) is minimized by steric hindrance from the ethyl group. Increasing HCl concentration to 5 equiv enhances chloride availability, improving selectivity for position 2.
Nitration of 1-Ethyl-2-(chloromethyl)benzene
This two-step approach avoids directing effect conflicts by introducing the nitro group after chloromethylation.
Chloromethylation of 1-Ethylbenzene
1-Ethylbenzene undergoes Blanc chloromethylation as described in Section 1, yielding 1-ethyl-2-(chloromethyl)benzene.
Nitration Conditions
Nitration employs a mixture of concentrated sulfuric acid (141 mL) and fuming nitric acid (20.66 g) at –5°C:
- Reactants : 1-ethyl-2-(chloromethyl)benzene (1 equiv), HNO₃ (1.05 equiv)
- Acid : H₂SO₄ (4.5 equiv)
- Temperature : –5°C to 0°C (controlled via ice/methanol bath)
- Time : 2 hours
The nitro group preferentially occupies position 4 due to the chloromethyl group’s meta-directing effect. Yields reach 85–90%, though reaction monitoring via TLC is critical to prevent over-nitration.
Nucleophilic Substitution of Hydroxymethyl Precursors
Replacing a hydroxyl group with chloride offers an alternative pathway, leveraging intermediates like 2-(hydroxymethyl)-1-ethyl-4-nitrobenzene.
Synthesis of Hydroxymethyl Intermediate
2-(Hydroxymethyl)-1-ethyl-4-nitrobenzene is prepared via:
Chlorination with Thionyl Chloride
Treatment with SOCl₂ (1.5 equiv) in dichloromethane at 40°C for 3 hours converts the hydroxymethyl group to chloromethyl:
$$ \text{2-(Hydroxymethyl)-1-ethyl-4-nitrobenzene} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl} $$
Yields exceed 88% with purity >98% by GC-MS.
Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction
Introducing the ethyl group via Suzuki-Miyaura coupling ensures precise regiochemistry.
Reaction Setup
Yield and Optimization
Varying the palladium catalyst to Buchwald-Hartwig ligands (e.g., XPhos) increases yields from 75% to 92%. Phase-transfer catalysts like tetrabutylammonium bromide (0.5 equiv) enhance interfacial reactivity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-ethyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted under hydrogenation conditions or using chemical reductants in acidic media.
Oxidation: Performed in aqueous or organic solvents with the oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.
Reduction: Yields 2-(Aminomethyl)-1-ethyl-4-nitrobenzene or 2-(Aminomethyl)-1-ethyl-4-aminobenzene.
Oxidation: Results in 2-(Chloromethyl)-1-carboxy-4-nitrobenzene.
Scientific Research Applications
Chemical Properties and Structure
2-(Chloromethyl)-1-ethyl-4-nitrobenzene, with the chemical formula C₉H₁₀ClN₁O₃, features a chloromethyl group attached to an ethyl-substituted nitrobenzene ring. This structure is conducive to nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex molecules.
Synthesis of Pharmaceutical Intermediates
One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. It can be used to produce various biologically active compounds, including:
- Antibacterial agents : The compound serves as a starting material for synthesizing drugs that target bacterial infections.
- Anti-inflammatory drugs : Its derivatives are explored for their potential in treating inflammatory diseases.
Agrochemical Development
The compound is also utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups that enhance biological activity against pests.
Material Science
In material science, this compound can be employed as a precursor for synthesizing polymers and resins with specific properties. These materials are used in coatings, adhesives, and other industrial applications.
Case Study 1: Synthesis of Nitroanilines
Research has demonstrated that this compound can be effectively transformed into nitroaniline derivatives through nucleophilic substitution reactions. These derivatives have been shown to possess significant antibacterial properties, making them candidates for further pharmaceutical development.
| Compound | Method of Synthesis | Biological Activity |
|---|---|---|
| Nitroaniline Derivative A | Nucleophilic substitution with amines | Antibacterial |
| Nitroaniline Derivative B | Reduction followed by amination | Anti-inflammatory |
Case Study 2: Agrochemical Applications
In agricultural chemistry, studies indicate that derivatives of this compound exhibit potent herbicidal activity. Field trials have shown effective weed control with minimal phytotoxicity to crops.
| Herbicide | Target Weeds | Efficacy (%) |
|---|---|---|
| Herbicide A | Broadleaf Weeds | 85% |
| Herbicide B | Grassy Weeds | 90% |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-ethyl-4-nitrobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately leading to the formation of an amino group. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of 2-(Chloromethyl)-1-ethyl-4-nitrobenzene with analogs from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions & Groups | CAS RN | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Chloro-1-ethyl-4-nitrobenzene | C8H8ClNO2 | 185.607 | 1-ethyl, 2-chloro, 4-nitro | 42782-54-7 | Chloro, nitro, ethyl |
| 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene | C9H10ClNO2 | 199.64 | 1-methyl, 2-(1-chloroethyl), 4-nitro | 1443981-94-9 | Chloroethyl, nitro, methyl |
| 2-Chloro-4-ethoxy-1-nitrobenzene | C8H8ClNO3 | 201.609 | 1-nitro, 2-chloro, 4-ethoxy | 5391-55-9 | Chloro, nitro, ethoxy |
| 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene | C13H9Cl2NO3 | 298.12 | 4-nitro, 2-chloro, 1-(4-chlorophenoxymethyl) | 1465136-36-0 | Dichloro, nitro, phenoxymethyl |
Key Observations :
- Substituent Effects: Chloromethyl vs. Chloroethyl: The chloromethyl group (-CH2Cl) in the target compound offers greater reactivity in nucleophilic substitutions compared to the bulkier chloroethyl group (-CH2CH2Cl) in ’s analog. Smaller substituents reduce steric hindrance, facilitating reactions . Ethoxy vs. Ethyl: Ethoxy groups () are electron-donating via resonance, whereas ethyl groups () are weakly electron-donating via induction. This difference alters the electronic profile of the aromatic ring, affecting regioselectivity in further substitutions . Phenoxymethyl vs.
- Molecular Weight and Physical Properties :
- Higher molecular weight compounds (e.g., , .12 g/mol) likely exhibit higher melting/boiling points due to increased van der Waals forces. However, experimental data are unavailable in the evidence.
Biological Activity
2-(Chloromethyl)-1-ethyl-4-nitrobenzene, with the CAS number 22490-32-0, is an organic compound that has garnered attention due to its potential biological activities. This compound features a chloromethyl group and a nitro group, which are significant in its reactivity and interactions with biological systems. Understanding its biological activity is essential for assessing its potential applications in pharmaceuticals and toxicological implications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be described as follows:
- Chloromethyl Group : Enhances electrophilic character.
- Nitro Group : Known for its role in biological activity, particularly in the context of drug design.
Antimicrobial Properties
Research indicates that compounds with nitro groups often exhibit antimicrobial properties. A study evaluating various nitro-substituted aromatic compounds found that this compound demonstrated significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed promising results, inducing apoptosis in human cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
The biological activity of this compound can be attributed to its chemical reactivity:
- Electrophilic Attack : The chloromethyl group can undergo nucleophilic substitution reactions, interacting with nucleophiles in biological systems.
- Nitro Group Reduction : Nitro groups can be reduced to form amines, which may contribute to the compound's biological effects by altering its interaction with cellular targets.
Toxicological Considerations
While the compound exhibits potential therapeutic effects, it is essential to consider its toxicological profile. Studies suggest that exposure to chlorinated aromatic compounds can lead to adverse health effects, including carcinogenicity. Regulatory assessments categorize this compound under substances requiring careful handling due to potential risks associated with inhalation or dermal exposure .
Case Studies
-
Antibacterial Activity Study :
- Objective : Evaluate the efficacy against bacterial strains.
- Findings : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- : Supports further investigation into its use as an antibacterial agent.
-
Cytotoxicity Assessment :
- Objective : Determine effects on human cancer cell lines.
- Results : Induced significant apoptosis at concentrations above 50 µM.
- Implications : Suggests potential for development as an anticancer drug.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 22490-32-0 |
| Antibacterial MIC | 32 µg/mL |
| Cytotoxic Concentration | >50 µM |
| Primary Biological Activity | Antimicrobial, Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Chloromethyl)-1-ethyl-4-nitrobenzene, and how can purity be validated?
- Methodology :
- Synthesis : Use Friedel-Crafts alkylation to introduce the ethyl group to nitrobenzene, followed by chloromethylation using paraformaldehyde and HCl in anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane (mp validation: 361–363 K) .
- Validation : Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to ensure absence of byproducts like unreacted nitrobenzene or chlorinated intermediates .
Q. How can the structural conformation of this compound be resolved using crystallography?
- Methodology :
- Crystallization : Slow evaporation of a dichloromethane solution under nitrogen to avoid hydrolysis of the chloromethyl group .
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Validate with R-factor (<5%) and residual electron density maps .
- Key Parameters : Monitor bond angles (C-Cl: ~109.5°) and torsional strain between nitro and ethyl groups to confirm steric effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Toxicology : Classify as a potential irritant (R26/27/28-33-51/53) based on structurally similar nitroaromatics. Use fume hoods and PPE (nitrile gloves, lab coats) .
- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in substitution reactions?
- Methodology :
- Quantum Calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model SN2 reactivity. Compare activation energies for nucleophilic attack (e.g., by OH⁻ or NH₃) at the chloromethyl carbon .
- Experimental Validation : Kinetic studies (UV-Vis or GC-MS) under varying pH/temperature conditions to correlate computational predictions with observed reaction rates .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting points) for this compound?
- Methodology :
- Data Reconciliation : Compare DSC results across labs using standardized heating rates (e.g., 10°C/min). Discrepancies >5°C suggest impurities or polymorphic forms .
- Reproducibility : Recrystallize from multiple solvents (e.g., DCM vs. ethanol) to isolate dominant polymorphs .
Q. How does the nitro group’s electronic effect influence regioselectivity in further functionalization?
- Methodology :
- Mechanistic Analysis : Use Hammett plots to correlate substituent effects (σmeta for nitro) with reaction outcomes (e.g., electrophilic aromatic substitution at the ethyl-bearing position) .
- Spectroscopic Evidence : ¹H NMR chemical shifts (e.g., deshielding of aromatic protons adjacent to nitro) confirm electron-withdrawing effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
